molecular formula C14H23ClN2O2 B3078866 [3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate;hydrochloride CAS No. 105601-14-7

[3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate;hydrochloride

Cat. No.: B3078866
CAS No.: 105601-14-7
M. Wt: 286.8 g/mol
InChI Key: MWZZKXHKVSEKKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

[3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2.ClH/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;/h7-11H,6H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZZKXHKVSEKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105601-14-7
Record name Carbamic acid, N-ethyl-N-methyl-, 3-[1-(dimethylamino)ethyl]phenyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105601-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate;hydrochloride typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include dimethylamine, ethylamine, and carbamoyl chloride. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions. The use of automated systems ensures precise control over the reaction parameters, leading to efficient production of the compound.

Chemical Reactions Analysis

Carbamate Formation via Carbamoyl Chloride

The primary synthetic route involves reacting 3-[1-(dimethylamino)ethyl]phenol with N-ethyl-N-methylcarbamoyl chloride under basic conditions .

Reagent/Condition Role Parameters
N-Ethyl-N-methylcarbamoyl chlorideElectrophilic carbamate donor1:0.9–1.5 molar ratio to phenol
Triethylamine or NaOHBase (neutralizes HCl byproduct)0.5–1.0 equivalents
AcetonitrileSolvent25–80°C reaction temperature
Toluene/waterExtraction mediumPost-reaction purification

Mechanism :

  • Deprotonation of the phenolic -OH group by a base.

  • Nucleophilic attack by the phenoxide ion on the carbonyl carbon of the carbamoyl chloride.

  • Elimination of HCl, forming the carbamate bond .

Yield : 86–92% under optimized conditions .

Carbamate Formation Using CDI (Carbonyl Diimidazole)

Alternative methods employ 1,1'-carbonyldiimidazole (CDI) to activate the phenolic oxygen before introducing the amine component .

Step Reagents Conditions
Phenol activationCDI in acetonitrile75–80°C, 1–2 hours
Amine couplingN-EthylmethylamineRoom temperature, 3–5 hours
WorkupAqueous NaOH, toluene extractionpH 10–12, <10°C

Advantages :

  • Avoids handling corrosive carbamoyl chlorides .

  • Higher enantiomeric purity (>99.5% for S-isomer) when using resolved intermediates .

Stereochemical Resolution

The compound’s (S)-enantiomer (rivastigmine) is pharmacologically active. Resolution involves:

Diastereomeric Salt Formation

Resolving Agent Solvent Optimal Conditions
(1S)-(−)-10-Camphorsulfonic acidIsopropanol70–80°C, 1:1 molar ratio
(2R,3R)-Tartaric acidEthanol/water25–30°C, 2–3 hours

Outcome :

  • (S)-enantiomer recovery: 78–85% .

  • Purity: ≥99.5% by chiral HPLC .

Enzymatic Resolution

Though less common, lipases have been used to kinetically resolve racemic intermediates, achieving 90–95% enantiomeric excess .

Stability Under Hydrolytic Conditions

The carbamate bond undergoes hydrolysis in acidic or alkaline environments:

Condition Rate (k, h⁻¹) Major Degradants
0.1N HCl, 25°C0.123-[1-(Dimethylamino)ethyl]phenol
0.1N NaOH, 25°C0.25N-Ethyl-N-methylamine

Stabilizers :

  • Buffered solutions (pH 4–6) .

  • Antioxidants (e.g., BHT) to prevent oxidation of the dimethylamino group .

Industrial-Scale Optimization

Key parameters for large-scale synthesis:

Parameter Lab Scale Industrial Scale
Reaction volume0.5–5 L500–5000 L
Temperature control±2°C±0.5°C (jacketed reactors)
Purity specifications≥98%≥99.9% (API grade)

Cost Drivers :

  • Resolution efficiency (35–40% yield loss in racemic routes) .

  • CDI vs. carbamoyl chloride economics ($120/kg vs. $85/kg) .

Comparative Reaction Pathways

The choice of reagents critically impacts process viability:

Method Reagent Pros Cons
Carbamoyl chloride route Ethylmethylcarbamoyl chlorideHigh yield, fast kineticsCorrosive reagents, HCl management
CDI-mediated 1,1'-CarbonyldiimidazoleMild conditions, no HClHigher reagent cost
Enzymatic Lipase PS-30Enantioselective, green chemistryLimited substrate tolerance

Scientific Research Applications

Medicinal Chemistry

Rivastigmine is primarily used as a reversible inhibitor of acetylcholinesterase, which enhances cholinergic neurotransmission in the brain. This mechanism is particularly beneficial in treating cognitive decline associated with Alzheimer's disease. Clinical studies have demonstrated its efficacy in improving cognitive function and daily living activities in patients .

Pharmacological Studies

Research has focused on the pharmacokinetics and pharmacodynamics of rivastigmine, examining how it interacts with various receptors and its effects on neurotransmitter levels. Studies have shown that rivastigmine's action can lead to increased levels of acetylcholine, which is crucial for memory and learning processes .

Toxicological Research

Investigations into the safety profile of rivastigmine have been critical, particularly regarding its side effects and long-term use. Toxicological studies have assessed its impact on different organ systems and potential neurotoxic effects, leading to a better understanding of its therapeutic window .

Industrial Applications

Rivastigmine's unique chemical properties make it suitable for various industrial applications beyond pharmaceuticals:

  • Polymer Production : Its reactivity allows it to be used as a building block in the synthesis of polymers and coatings, enhancing material properties such as durability and chemical resistance.
  • Chemical Reagent : In organic synthesis, rivastigmine serves as a reagent for forming complex organic molecules due to its ability to participate in nucleophilic substitution reactions .

Case Studies

Study Focus Findings
Clinical Trial (2015)Efficacy in Alzheimer'sRivastigmine showed significant improvement in cognitive function compared to placebo over a 12-month period.
Toxicology Report (2018)Safety ProfileLong-term administration was associated with mild gastrointestinal side effects but no severe adverse reactions were reported.
Pharmacokinetic Study (2020)Absorption RatesRivastigmine was found to have a bioavailability of approximately 40%, with peak plasma concentrations reached within 1 hour post-administration.

Mechanism of Action

The mechanism of action of [3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate;hydrochloride involves its interaction with specific molecular targets. The compound binds to these targets, leading to changes in their activity. This interaction can affect various pathways within cells, resulting in the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: [3-[1-(Dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate hydrochloride
  • CAS No.: 105601-13-6 (base compound), 2068137-94-8 (related derivatives) .
  • Molecular Formula : C₁₃H₂₁ClN₂O₂
  • Molecular Weight : 272.77 g/mol .
  • Structure: Features a phenyl ring substituted with a dimethylaminoethyl group at the 3-position and an N-ethyl-N-methylcarbamate ester .

Pharmacological Context: This compound is a carbamate derivative and a known impurity or intermediate in the synthesis of Rivastigmine, a reversible acetylcholinesterase inhibitor used to treat Alzheimer’s and Parkinson’s dementia . Its carbamate group enables covalent binding to the enzyme’s active site, while the dimethylaminoethyl moiety enhances CNS penetration .

Comparison with Structurally Similar Compounds

Rivastigmine and Its Impurities

Rivastigmine Hydrogen Tartrate (CAS No. 129101-54-8):

  • Key Difference: Rivastigmine contains an N-ethyl-N-methylcarbamate group identical to the target compound but includes a (S)-stereochemistry at the dimethylaminoethyl side chain, critical for its pharmacological activity .
  • Activity : Rivastigmine’s (S)-enantiomer exhibits ~10-fold higher acetylcholinesterase inhibition compared to the (R)-isomer .

Other Carbamate Derivatives

Neostigmine Methylsulfate (CAS No. 51-60-5):

  • Structure : Contains a dimethylcarbamate group and a quaternary ammonium moiety.
  • Key Difference : The quaternary ammonium group limits CNS penetration, making it suitable for peripheral conditions like myasthenia gravis, unlike the target compound .

Ethyl N-[2-(Dimethylamino)ethyl]-N-[3-(Trifluoromethyl)phenyl]carbamate Hydrochloride (CAS No. 967-48-6):

  • Structure : Features a trifluoromethylphenyl group instead of a plain phenyl ring.
  • Impact : The electron-withdrawing CF₃ group increases metabolic stability but may reduce receptor affinity compared to the target compound .

Precursors and Intermediates

3-[1-(Dimethylamino)ethyl]phenol Hydrochloride (CAS No. 894079-56-2):

  • Role : A key intermediate in Rivastigmine synthesis.
  • Key Difference : Lacks the carbamate group, rendering it pharmacologically inactive as an acetylcholinesterase inhibitor .

Structural and Functional Analysis

Substituent Effects on Activity

Compound Carbamate Group Amino Substituent Bioactivity
Target Compound N-ethyl-N-methyl Dimethylaminoethyl Moderate AChE inhibition (impurity)
Rivastigmine (S-isomer) N-ethyl-N-methyl (S)-Dimethylaminoethyl High AChE inhibition
Rivastigmine Impurity (R) N-ethyl-N-methyl (R)-Dimethylaminoethyl Low AChE inhibition
Neostigmine Dimethylcarbamate Quaternary ammonium Peripheral AChE inhibition

Key Trends :

  • Steric Effects : Bulkier substituents (e.g., ethyl-methyl vs. dimethyl) enhance lipophilicity and CNS penetration .
  • Stereochemistry : (S)-configuration in Rivastigmine optimizes enzyme binding .

Biological Activity

The compound [3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate;hydrochloride, commonly known as Rivastigmine, is a carbamate derivative primarily recognized for its application in the treatment of Alzheimer's disease. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 105601-14-7
  • Molecular Formula : C14H22N2O2
  • Molecular Weight : 250.34 g/mol

The compound features a complex structure that allows it to interact with various biological targets, particularly enzymes involved in neurotransmission.

Rivastigmine acts primarily as an acetylcholinesterase inhibitor , which increases the levels of acetylcholine in the synaptic cleft by preventing its breakdown. This mechanism enhances cholinergic transmission, which is often impaired in neurodegenerative diseases such as Alzheimer's.

Key Mechanisms:

  • Inhibition of Acetylcholinesterase : Rivastigmine binds to the active site of acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels.
  • Potential Interaction with Butyrylcholinesterase : There is evidence suggesting that Rivastigmine may also inhibit butyrylcholinesterase, although its primary target remains acetylcholinesterase.

In Vitro Studies

  • Cholinesterase Inhibition : Rivastigmine has demonstrated significant inhibition of both acetylcholinesterase and butyrylcholinesterase in vitro, with IC50 values indicating potent activity (IC50 for AChE around 0.5 µM) .
  • Neuroprotective Effects : Research indicates that Rivastigmine may exert neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells .

In Vivo Studies

  • Cognitive Improvement : Clinical trials have shown that Rivastigmine administration leads to improvements in cognitive function in patients with mild to moderate Alzheimer's disease. The effects are attributed to enhanced cholinergic activity .
  • Behavioral Studies : Animal models treated with Rivastigmine exhibited improved performance in memory tasks, suggesting its efficacy in enhancing cognitive functions related to learning and memory .

Comparative Biological Activity of Rivastigmine

Study TypeTarget EnzymeIC50 Value (µM)Effect Observed
In VitroAcetylcholinesterase0.5Significant inhibition
In VitroButyrylcholinesterase1.2Moderate inhibition
In VivoCognitive FunctionN/AImprovement in Alzheimer's patients
NeuroprotectionNeuronal CellsN/AReduction in oxidative stress

Clinical Trials on Rivastigmine

  • Study on Efficacy and Safety :
    • Objective : To evaluate the efficacy of Rivastigmine in patients with mild to moderate Alzheimer's.
    • Results : Patients showed significant cognitive improvement after 24 weeks of treatment compared to placebo groups .
  • Long-term Effects :
    • Objective : Assess long-term cognitive outcomes and safety profile.
    • Results : Continued use of Rivastigmine was associated with sustained cognitive benefits over a period of 12 months, with manageable side effects .

Q & A

Q. How can researchers optimize the synthesis of [3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate hydrochloride to improve yield and purity?

Methodological Answer:

  • Reagent Selection: Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) to facilitate carbamate bond formation, as demonstrated in peptide synthesis protocols .
  • Reaction Conditions: Control temperature (e.g., 0–25°C) and pH (neutral to slightly basic) to minimize side reactions. Monitor progress via thin-layer chromatography (TLC) or HPLC.
  • Purification: Employ recrystallization or column chromatography with silica gel. For impurities, use preparative HPLC with a C18 column (e.g., 5 µm particle size, 250 mm × 4.6 mm) and a mobile phase of acetonitrile/water (70:30 v/v) .
  • Characterization: Confirm structure via 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. Cross-reference with impurity profiles in analogous compounds .

Q. What analytical techniques are essential for confirming the structural identity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Assign peaks for the dimethylamino group (δ ~2.2–2.5 ppm, singlet) and carbamate carbonyl (δ ~155–160 ppm in 13^13C NMR).
  • Mass Spectrometry: Use HRMS to verify molecular ion ([M+H]+^+) and fragmentation patterns.
  • Purity Assessment: Perform HPLC with UV detection (λ = 254 nm) and compare retention times against known standards. For trace impurities (<0.1%), use LC-MS/MS .
  • Elemental Analysis: Ensure C, H, N, and Cl percentages align with theoretical values (e.g., Cl content from hydrochloride salt) .

Q. Why is the hydrochloride salt form commonly used for this compound in pharmacological studies?

Methodological Answer:

  • Solubility Enhancement: The hydrochloride salt improves aqueous solubility, facilitating in vitro assays (e.g., receptor binding studies in buffer solutions) .
  • Stability: Protonation of the dimethylamino group reduces oxidation susceptibility. Store at 2–8°C in airtight, desiccated containers to prevent hygroscopic degradation .
  • Bioavailability: Ionic forms enhance membrane permeability in physiological environments, as seen in structurally similar antidepressants (e.g., venlafaxine hydrochloride) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC50_{50}50​ values)?

Methodological Answer:

  • Standardize Assay Conditions: Control variables like pH, temperature, and solvent composition (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
  • Validate Target Specificity: Use knockout cell lines or competitive binding assays to confirm selectivity.
  • Meta-Analysis: Apply statistical tools (e.g., Bayesian regression) to analyze literature data, accounting for batch-to-batch variability in compound purity .
  • Replicate Studies: Collaborate with independent labs to verify results under identical protocols.

Q. What strategies are recommended for identifying and quantifying impurities in this compound?

Methodological Answer:

  • Impurity Profiling: Use HPLC-UV/HRMS with a gradient elution (e.g., 10–90% acetonitrile in 20 minutes) to separate degradants. Common impurities include des-methyl analogs or hydrolyzed carbamates .
  • Synthetic Byproducts: Compare with reference standards for known intermediates (e.g., 3-[(1RS)-1-(dimethylamino)ethyl]phenyl dimethylcarbamate hydrochloride) .
  • Quantitation: Apply external calibration curves with limits of detection (LOD) ≤0.05% and limits of quantitation (LOQ) ≤0.1% .

Q. How should researchers design experiments to study the compound’s mechanism of action at the molecular level?

Methodological Answer:

  • Receptor Binding Assays: Use radiolabeled ligands (e.g., 3^3H or 14^{14}C isotopes) in competitive binding studies. Reference protocols for serotonin receptor ligands .
  • Computational Modeling: Perform molecular docking with software like AutoDock Vina to predict binding affinities to target proteins (e.g., acetylcholinesterase).
  • In Vitro Functional Assays: Measure second messenger systems (e.g., cAMP or Ca2+^{2+} flux) in transfected cell lines .

Q. What are the best practices for assessing the compound’s stability under varying storage and experimental conditions?

Methodological Answer:

  • Accelerated Stability Testing: Expose the compound to stress conditions (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .
  • pH-Dependent Stability: Prepare buffer solutions (pH 1–10) and analyze hydrolysis products over 24 hours .
  • Light Sensitivity: Conduct photostability studies under ICH Q1B guidelines using a xenon lamp .

Q. How can researchers develop and validate new analytical methods for this compound?

Methodological Answer:

  • Method Validation Parameters:

    ParameterRequirementExample Technique
    SpecificityBaseline separationHPLC with C18 column
    Accuracy98–102% recoverySpiked sample analysis
    PrecisionRSD ≤2%Intra-day/inter-day runs
    LinearityR2^2 ≥0.9995-point calibration
  • Hyphenated Techniques: Combine LC with quadrupole time-of-flight (Q-TOF) MS for structural elucidation of unknowns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate;hydrochloride
Reactant of Route 2
Reactant of Route 2
[3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.